Melting Point and Thermal Stability vs. 2‑Thiouracil and 6‑Propyl‑2‑thiouracil
5‑Ethyl‑2‑thiouracil exhibits a melting point of 191–193 °C, which is significantly lower than that of 2‑thiouracil (decomposes >300 °C) and moderately lower than that of 6‑propyl‑2‑thiouracil (219–221 °C) [1][2]. The lower melting point reflects weaker crystal‑lattice energy, which may translate to higher solubility and altered formulation behaviour compared to the parent and 6‑propyl analogs.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 191–193 °C |
| Comparator Or Baseline | 2‑Thiouracil: >300 °C (decomp.); 6‑Propyl‑2‑thiouracil: 219–221 °C |
| Quantified Difference | Δ = –109 to –107 °C vs. 2‑thiouracil; Δ = –28 to –26 °C vs. 6‑propyl‑2‑thiouracil |
| Conditions | Open‑capillary or DSC measurement (vendor datasheets) |
Why This Matters
For formulation scientists, the distinct melting point directly influences hot‑melt extrusion window, lyophilisation cycle design, and solid‑state stability screening, making generic interchange risky without re‑validation.
- [1] PubChem. (n.d.). 2‑Thiouracil (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiouracil View Source
- [2] PubChem. (n.d.). Propylthiouracil (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Propylthiouracil View Source
